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Compound of Interest

Compound Name: N-(3-Iodopyridin-4-yl)pivalamide

Cat. No.: B049149 Get Quote

Introduction: N-(3-Iodopyridin-4-yl)pivalamide is a valuable heterocyclic building block in

medicinal chemistry, offering a strategic platform for the synthesis of a diverse range of

biologically active molecules. The presence of an iodine atom on the pyridine ring provides a

reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the

introduction of diverse substituents. The pivalamide group, on the other hand, can influence the

molecule's physicochemical properties and engage in crucial hydrogen bonding interactions

with biological targets. This document provides detailed application notes and experimental

protocols for the synthesis and utilization of N-(3-Iodopyridin-4-yl)pivalamide in the

development of potential therapeutic agents, particularly kinase inhibitors and G-protein

coupled receptor (GPCR) modulators.

Synthesis of N-(3-Iodopyridin-4-yl)pivalamide
The synthesis of N-(3-Iodopyridin-4-yl)pivalamide can be achieved through a two-step

process starting from 4-aminopyridine. The initial iodination of 4-aminopyridine at the 3-position

is followed by N-acylation with pivaloyl chloride.

Experimental Protocol: Synthesis of 4-amino-3-iodopyridine

A common precursor for N-(3-Iodopyridin-4-yl)pivalamide is 4-amino-3-iodopyridine. A

general procedure for its synthesis is as follows:

To a solution of 4-aminopyridine in a suitable solvent such as acetic acid, an iodinating agent

like iodine monochloride (ICl) is added.
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The reaction mixture is heated to facilitate the electrophilic substitution.

Upon completion, the reaction is quenched, and the product is isolated and purified by

crystallization or chromatography.

Experimental Protocol: Synthesis of N-(3-Iodopyridin-4-yl)pivalamide

Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-iodopyridine (1.0 eq.) in an

anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under

an inert atmosphere (e.g., nitrogen or argon).

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine

(1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

Acylation: Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining

the temperature at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of

sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by flash

column chromatography on silica gel to yield N-(3-Iodopyridin-4-yl)pivalamide.

Step Reagent/Condition Molar Ratio (eq.) Typical Yield (%)

Iodination
4-Aminopyridine, ICl,

Acetic Acid
1.0, 1.1, - 70-80

Acylation

4-Amino-3-

iodopyridine, Pivaloyl

Chloride,

Triethylamine, DCM

1.0, 1.1, 1.2, - 85-95
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Applications in Medicinal Chemistry
The strategic placement of the iodine atom makes N-(3-Iodopyridin-4-yl)pivalamide an ideal

substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura,

Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the

introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 3-position of the pyridine

ring, leading to the generation of diverse chemical libraries for drug discovery.

Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, often mimicking the hinge-

binding region of ATP. By functionalizing N-(3-Iodopyridin-4-yl)pivalamide, novel kinase

inhibitors targeting pathways like the PI3K/Akt/mTOR pathway can be synthesized.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Derivatives

Reaction Setup: In a Schlenk flask, combine N-(3-Iodopyridin-4-yl)pivalamide (1.0 eq.), the

desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄

(0.05 eq.), and a base like potassium carbonate (2.0 eq.).

Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and

water (4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction

progress by TLC or LC-MS.

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with

water, and extract with ethyl acetate. The combined organic layers are washed with brine,

dried, and concentrated. The crude product is purified by column chromatography.
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Coupling
Partner
(Boronic
Acid)

Catalyst Base Solvent
Temperatur
e (°C)

Yield (%)

Phenylboroni

c acid
Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 85

4-

Methoxyphen

ylboronic acid

Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 100 88

3-

Thienylboroni

c acid

Pd(OAc)₂/SP

hos
K₃PO₄ Toluene/H₂O 95 82

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently

observed in various cancers, making it a prime target for drug development. Inhibitors targeting

key kinases in this pathway, such as PI3K, Akt, and mTOR, have shown significant therapeutic

potential.[2][3]
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PI3K/Akt/mTOR Signaling Pathway Inhibition.
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Synthesis of GPCR Modulators
GPCRs are a large family of transmembrane receptors that play a central role in cellular

signaling and are major drug targets. N-(3-Iodopyridin-4-yl)pivalamide can be utilized to

synthesize novel ligands for GPCRs, such as nicotinic acetylcholine receptors (nAChRs) and

metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and

psychiatric disorders.

Experimental Protocol: Sonogashira Coupling for Alkynyl Derivatives

Reaction Setup: In a Schlenk flask, combine N-(3-Iodopyridin-4-yl)pivalamide (1.0 eq.), the

terminal alkyne (1.2 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I)

co-catalyst such as CuI (0.05 eq.).

Solvent and Base: Add a degassed solvent, typically a mixture of THF and a base like

triethylamine (2:1).

Reaction: Stir the reaction mixture at room temperature for 6-18 hours under an inert

atmosphere. Monitor the reaction by TLC.

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite

and wash with THF. The filtrate is concentrated, and the residue is taken up in ethyl acetate,

washed with water and brine, dried, and concentrated. The crude product is purified by

column chromatography.
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Coupling
Partner
(Alkyne)

Pd
Catalyst

Cu Co-
catalyst

Base Solvent
Temperat
ure (°C)

Yield (%)

Phenylacet

ylene

Pd(PPh₃)₂

Cl₂
CuI

Triethylami

ne
THF RT 90

1-Ethynyl-

4-

fluorobenz

ene

Pd(OAc)₂/

PPh₃
CuI

Diisopropyl

amine
DMF RT 87

Trimethylsil

ylacetylene
Pd(PPh₃)₄ CuI

Triethylami

ne
Toluene 50 92

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various

physiological processes, including cognitive function and addiction. The pyridine nitrogen of

nAChR agonists is known to form a crucial hydrogen bond with the receptor's backbone.[4]

Derivatives of N-(3-Iodopyridin-4-yl)pivalamide can be designed to interact with nAChRs as

either agonists or allosteric modulators.
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Modulation of Nicotinic Acetylcholine Receptor.

Metabotropic Glutamate Receptor 5 (mGluR5) Modulation

mGluR5 is a GPCR that plays a role in synaptic plasticity and is a target for the treatment of

various CNS disorders, including anxiety and schizophrenia.[5] Phenylethynyl-substituted

pyridines have been identified as potent allosteric modulators of mGluR5.[6] The Sonogashira

coupling of N-(3-Iodopyridin-4-yl)pivalamide provides a direct route to such compounds.
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Workflow for mGluR5 Modulator Discovery.
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Conclusion
N-(3-Iodopyridin-4-yl)pivalamide serves as a highly adaptable and valuable building block for

the synthesis of diverse and complex molecules in medicinal chemistry. Its utility in established

cross-coupling reactions provides a straightforward and efficient means to explore structure-

activity relationships in the pursuit of novel therapeutics targeting a range of diseases, including

cancer and neurological disorders. The protocols and application notes provided herein offer a

solid foundation for researchers to leverage the potential of this versatile scaffold in their drug

discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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